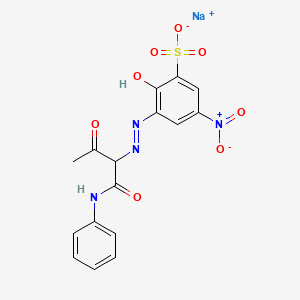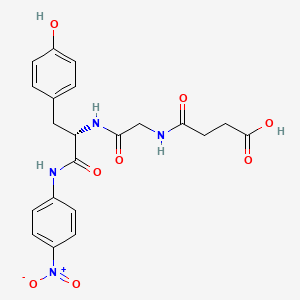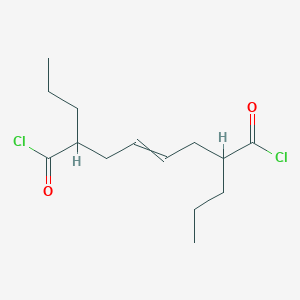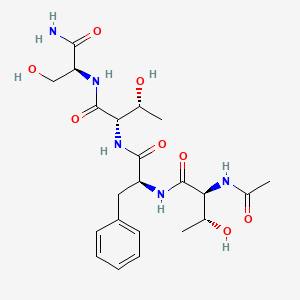
Nonacosanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonacosanal is a long-chain aldehyde with the molecular formula C29H58O. It is a naturally occurring compound found in various plant waxes and insect pheromones. This compound is known for its waxy texture and is often used in the study of chemical communication in insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonacosanal can be synthesized through the oxidation of nonacosanol, a long-chain alcohol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an anhydrous environment. The reaction is carried out under controlled temperatures to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as plant waxes. The extraction process involves solvent extraction followed by purification through distillation or chromatography. This method ensures the isolation of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Nonacosanal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to nonacosanoic acid using strong oxidizing agents.
Reduction: It can be reduced back to nonacosanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH)
Major Products:
Oxidation: Nonacosanoic acid
Reduction: Nonacosanol
Condensation: β-hydroxy aldehydes or ketones
Wissenschaftliche Forschungsanwendungen
Nonacosanal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of long-chain aldehydes and their reactions.
Biology: this compound is studied for its role in insect pheromones and chemical communication.
Medicine: Research is ongoing to explore its potential antimicrobial properties.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its waxy texture and emollient properties.
Wirkmechanismus
The mechanism of action of nonacosanal involves its interaction with specific molecular targets. In insects, this compound acts as a pheromone by binding to olfactory receptors, triggering behavioral responses. The exact molecular pathways involved in these interactions are still under investigation, but it is believed that this compound influences the signaling pathways related to chemical communication.
Vergleich Mit ähnlichen Verbindungen
Nonacosanal is similar to other long-chain aldehydes such as octacosanal and triacontanal. its unique chain length and specific functional group positioning give it distinct properties and applications. For example:
Octacosanal (C28H56O): Slightly shorter chain length, used in similar applications but with different physical properties.
Triacontanal (C30H60O): Longer chain length, used in studies of plant waxes and insect pheromones.
This compound’s uniqueness lies in its specific chain length, which makes it particularly effective in certain biological and industrial applications.
Eigenschaften
CAS-Nummer |
72934-04-4 |
|---|---|
Molekularformel |
C29H58O |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
nonacosanal |
InChI |
InChI=1S/C29H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30/h29H,2-28H2,1H3 |
InChI-Schlüssel |
AUSHGUYKHVWAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)





![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)


![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
